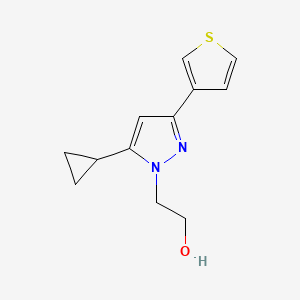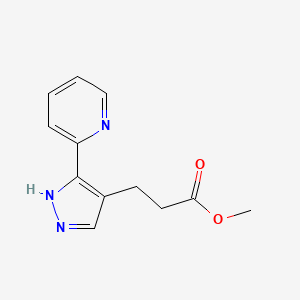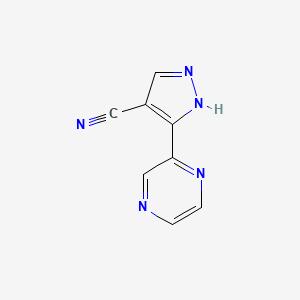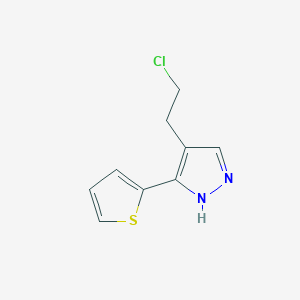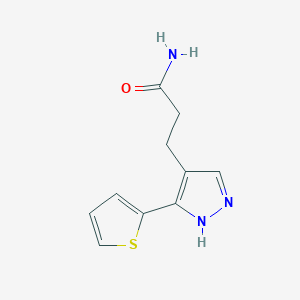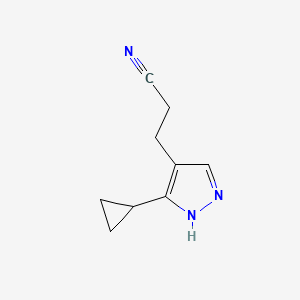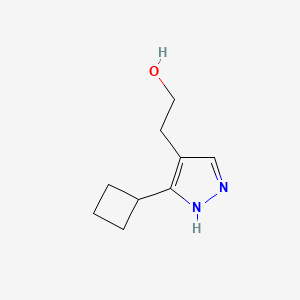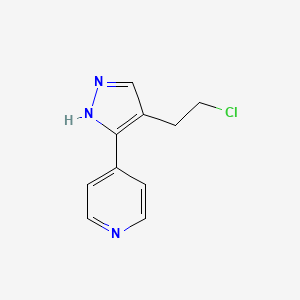![molecular formula C12H12ClN3 B1482337 7-(chlorométhyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2090994-15-1](/img/structure/B1482337.png)
7-(chlorométhyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Pyrazole-based prominent drugs are available on the market, such as Pyrazofurin, Encorafenib, Celecoxib, Crizotinib, Lonazolac, etc .
Synthesis Analysis
The synthesis of similar compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This synthesis involves a reaction between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
Chemical Reactions Analysis
Compounds containing pyrazole scaffolds, with π-excessive monocyclic aromatic heterocyclic groups, are prone to possess an extensive biological activities .
Applications De Recherche Scientifique
Activité antimicrobienne
Ce composé présente des propriétés antimicrobiennes significatives. La présence du motif imidazo[1,2-b]pyrazole est connue pour améliorer l'efficacité antimicrobienne contre diverses souches de bactéries et de champignons. Par exemple, des composés avec des squelettes de pyrazole ont démontré des activités biologiques étendues, y compris des effets antimicrobiens . Cela en fait un candidat potentiel pour le développement de nouveaux agents antimicrobiens.
Propriétés antioxydantes
L'activité antioxydante des dérivés de pyrazole est une autre application prometteuse. Ces composés peuvent être évalués à l'aide de tests comme le test de piégeage des radicaux libres DPPH, qui mesure la capacité à neutraliser les radicaux libres . La structure du composé peut lui permettre d'agir comme un piégeur de radicaux libres, protégeant ainsi les cellules du stress oxydatif.
Potentiel anticancéreux
Les dérivés de pyrazole ont été étudiés pour leurs activités anticancéreuses. La complexité structurelle du composé permet des interactions avec diverses cibles biologiques, inhibant potentiellement la croissance des cellules cancéreuses. Des études d'amarrage moléculaire peuvent être menées pour évaluer les interactions avec les enzymes ou les protéines liées au cancer .
Applications antivirales
Les applications antivirales potentielles du composé sont particulièrement pertinentes dans le contexte des maladies infectieuses émergentes. Les composés à base de pyrazole ont montré des activités antivirales, et leur interaction avec les enzymes ou les protéines virales peut être explorée par des études computationnelles .
Effets anti-inflammatoires
Les composés contenant le motif pyrazole sont connus pour posséder des propriétés anti-inflammatoires. Cela peut être attribué à leur capacité à moduler les voies inflammatoires, ce qui les rend utiles pour la recherche sur les traitements des maladies inflammatoires chroniques .
Activité antipaludique
Les dérivés de pyrazole ont également été explorés pour leur activité antipaludique. Leur capacité à interférer avec le cycle de vie du parasite du paludisme en fait des candidats intéressants pour le développement de nouveaux médicaments antipaludiques .
Activité antileishmanienne
La recherche sur les applications antileishmaniennes est un autre domaine où ce composé pourrait être significatif. La leishmaniose est une maladie causée par des parasites protozoaires, et les dérivés de pyrazole ont montré une activité contre ces organismes .
Effets antiprolifératifs
Les effets antiprolifératifs du composé sont cruciaux pour la recherche sur les maladies caractérisées par une croissance cellulaire anormale. En inhibant la prolifération cellulaire, ces composés peuvent être utilisés pour étudier des traitements potentiels pour des affections comme le psoriasis ou l'hyperplasie .
Mécanisme D'action
Target of action
Imidazole, a component of this compound, is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Propargyl-containing compounds have been reported as valuable precursors for the synthesis of heterocycles .
Mode of action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical pathways
Propargyl-containing compounds have been reported to induce the secretion of sappα and increased mapk phosphorylation .
Pharmacokinetics
An adme analysis was performed on a series of 1,2,3-triazole hybrids with amine-ester functionality, indicating that the compounds possess a favorable profile and can be considered as patient compliant .
Result of action
Compounds containing a propargyl group display important biological activities, including anticonvulsant, antimicrobial, antibacterial, anticancer, and anti-neurodegenerative .
Action environment
The stability of 1,2,3-triazoles against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions have contributed to its enhanced biocompatibility .
Orientations Futures
Analyse Biochimique
Biochemical Properties
7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including topoisomerase IV and the main protease of the novel SARS-CoV-2 virus . The compound exhibits strong binding affinities with these enzymes, indicating its potential as an inhibitor. The interactions are primarily characterized by hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit the enzyme’s activity.
Cellular Effects
The effects of 7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole on various cell types and cellular processes are profound. It has been shown to inhibit the growth of gram-positive bacteria by targeting topoisomerase IV . Additionally, the compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins. For instance, its interaction with the SARS-CoV-2 main protease disrupts viral replication, thereby influencing viral gene expression and metabolism .
Molecular Mechanism
At the molecular level, 7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of topoisomerase IV, forming a stable complex that inhibits the enzyme’s catalytic activity . This inhibition prevents the relaxation of supercoiled DNA, thereby hindering bacterial replication. Similarly, the compound binds to the catalytic domain of the SARS-CoV-2 main protease, blocking its activity and preventing viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on target enzymes and cellular processes, indicating its potential for sustained biochemical applications .
Dosage Effects in Animal Models
The effects of 7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a threshold for safe usage . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and clearance from the body . The compound’s metabolism involves oxidation and conjugation reactions, leading to the formation of various metabolites that are excreted through the urine . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, which facilitates its accumulation in lipid-rich tissues . Additionally, the compound’s interaction with transporters such as P-glycoprotein affects its cellular uptake and efflux, impacting its overall bioavailability .
Subcellular Localization
The subcellular localization of 7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity by directing it to specific subcellular compartments . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
7-(chloromethyl)-6-cyclopropyl-1-prop-2-ynylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-2-5-15-6-7-16-12(15)10(8-13)11(14-16)9-3-4-9/h1,6-7,9H,3-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVBQONBEZLCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN2C1=C(C(=N2)C3CC3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



